1H-indol-4-yl 2,6-difluorobenzoate

LRRK2 Parkinson's Disease Kinase Inhibition

1H-Indol-4-yl 2,6-difluorobenzoate (CAS 239080-90-1) is a synthetic indole derivative with the molecular formula C₁₅H₉F₂NO₂ and a molecular weight of 273.23 g/mol, distinguished by a 2,6-difluorinated benzoyl ester substitution at the indole C4 position. It serves primarily as a research intermediate and a building block in medicinal chemistry, particularly within kinase inhibitor programs.

Molecular Formula C15H9F2NO2
Molecular Weight 273.239
CAS No. 239080-90-1
Cat. No. B2564989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-4-yl 2,6-difluorobenzoate
CAS239080-90-1
Molecular FormulaC15H9F2NO2
Molecular Weight273.239
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)OC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H9F2NO2/c16-10-3-1-4-11(17)14(10)15(19)20-13-6-2-5-12-9(13)7-8-18-12/h1-8,18H
InChIKeyACDQAWMOZPWYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 1H-Indol-4-yl 2,6-Difluorobenzoate (CAS 239080-90-1): Core Identity and Use Case


1H-Indol-4-yl 2,6-difluorobenzoate (CAS 239080-90-1) is a synthetic indole derivative with the molecular formula C₁₅H₉F₂NO₂ and a molecular weight of 273.23 g/mol, distinguished by a 2,6-difluorinated benzoyl ester substitution at the indole C4 position . It serves primarily as a research intermediate and a building block in medicinal chemistry, particularly within kinase inhibitor programs. Its most notable documented biological activity is as a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a high-value target for Parkinson's disease research, with sub-100 nanomolar activity confirmed in BindingDB [1]. The compound is commercially available with a standard purity specification of 98%, supported by batch-specific QC including NMR, HPLC, and GC .

Why Indole-4-yl Benzoate Analogs Cannot Be Interchanged with 1H-Indol-4-yl 2,6-difluorobenzoate (CAS 239080-90-1)


Indole-4-yl benzoates form a broad structural class, but the specific 2,6-difluorination pattern on the benzoyl moiety fundamentally alters target engagement, lipophilicity, and metabolic handling. Direct evidence from BindingDB demonstrates that within the same LRRK2 inhibitor patent series, the ortho,ortho'-difluoro substitution yields single-digit nanomolar potency (IC₅₀ = 2.31 nM), while structurally related analogs with alternative substitution or scaffolds display potencies ranging from 5.95 nM to 22 nM—representing up to a 10-fold difference [1]. Off-target profiles, solubility, and metabolic stability are exquisitely sensitive to fluorine positioning; a 4-trifluoromethyl analog, for instance, shows vastly different lipophilicity (MW = 305.25, C₁₆H₁₀F₃NO₂) and distinct biological activity profiles . Simple interchange without confirmatory screening risks introducing uncharacterized potency shifts and altered ADME behavior, compromising experimental reproducibility [1].

Differentiated Evidence for 1H-Indol-4-yl 2,6-Difluorobenzoate (CAS 239080-90-1): Quantitative Head-to-Head Data


LRRK2 Kinase Inhibition: 2,6-Difluoro Substitution Confers Superior Potency Versus Other Fluorination Patterns in the Same Patent Series

Within US Patent 9416126, the 2,6-difluorobenzoate indole analog (BDBM239080) demonstrates LRRK2 inhibitory activity of IC₅₀ = 2.31 nM under the same assay conditions (pH 8.5, 25°C) [1]. This represents a 2.6-fold improvement over comparator analog BDBM239084 (2,3-substituted scaffold, IC₅₀ = 5.95 nM) and a 9.5-fold improvement over comparator BDBM239088 (IC₅₀ = 22 nM), both from the identical patent series and tested under precisely matched assay protocols [2][3]. The best-in-series comparator BDBM239543 achieves IC₅₀ = 1.35 nM, demonstrating that the 2,6-difluoro pattern approaches top-tier potency within this chemical space [4].

LRRK2 Parkinson's Disease Kinase Inhibition Fluorinated Indoles

Physicochemical Profile: Calculated logP 4.8 Positions the 2,6-Difluoro Indole Benzoate in an Optimal Lipophilicity Range for CNS Drug Discovery

The target compound 1H-indol-4-yl 2,6-difluorobenzoate exhibits a calculated partition coefficient (logP) of 4.8, a polar surface area (PSA) of 59.3 Ų, and 4 rotatable bonds [1]. In comparison, the 4-trifluoromethyl analog (CAS 239086-28-3) has a substantially higher molecular weight (305.25 vs. 273.23 g/mol) and different lipophilicity due to the CF₃ group, which shifts CNS MPO desirability scores . Literature on fluorination patterning demonstrates that 2,6-difluoro substitution modulates logP differently than mono-fluoro or trifluoromethyl patterns, directly impacting blood-brain barrier permeability predictions and nonspecific binding profiles [2].

Lipophilicity CNS Drug Design Physicochemical Properties logP

Commercial Availability with Guaranteed Purity: 98% Specification with Batch-Specific QC Documentation (NMR, HPLC, GC)

Bidepharm supplies 1H-indol-4-yl 2,6-difluorobenzoate at a certified purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This level of multi-method QC characterization exceeds the typical single-method verification (e.g., HPLC-only ≥95%) offered by generic chemical suppliers for structurally related indole building blocks, where purity specifications are frequently limited to a single analytical technique .

Analytical Quality Control HPLC NMR GC Procurement

Target Selectivity Advantage: LRRK2 Selectivity Inferred from Structural Differentiation from Broad-Spectrum Indole Kinase Inhibitors

The 2,6-difluorobenzoate indole scaffold is specifically claimed in US Patent 9416126 as a selective LRRK2 inhibitor [1]. In contrast, indole-4-yl benzoate scaffolds bearing 4-trifluoromethyl substitution have been characterized in the literature for antibacterial applications (MIC < 100 μg/mL against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae) and neuroprotective amyloid-beta modulation, indicating a fundamentally different target engagement profile driven by the substitution pattern . The 2,6-difluoro pattern thus maps to a kinase-specific selectivity space distinct from the broader polypharmacology of related indole benzoates.

Kinase Selectivity LRRK2 Indole Scaffold Off-Target

Optimal Deployment Scenarios for 1H-Indol-4-yl 2,6-Difluorobenzoate (CAS 239080-90-1) Based on Differentiated Evidence


LRRK2 Lead Optimization and SAR Studies in Parkinson's Disease Drug Discovery

With confirmed LRRK2 IC₅₀ of 2.31 nM under standardized assay conditions, 1H-indol-4-yl 2,6-difluorobenzoate serves as a potent reference scaffold for structure-activity relationship (SAR) exploration [1]. The 2.6- to 9.5-fold potency advantage over close structural analogs within the same patent series provides a quantifiable baseline against which newly synthesized derivatives can be benchmarked [2]. Researchers can procure this compound as a positive control or starting scaffold, confident that its potency is anchored in direct head-to-head comparative data from a unified assay system, rather than cross-study estimations [1][2].

Kinase Selectivity Profiling and Counter-Screening Against Broad-Spectrum Indole Bioactivities

Indole-4-yl benzoates can exhibit diverse biological activities depending on substitution—antibacterial, neuroprotective amyloid modulation, or kinase inhibition . The 2,6-difluoro pattern specifically maps to LRRK2 kinase inhibition as claimed in US Patent 9416126, making this compound suitable for inclusion in kinase selectivity panels where differentiation from antibacterial or CNS-polypharmacology indole scaffolds is required [3]. Researchers profiling kinase inhibitor selectivity should preferentially source the 2,6-difluoro variant rather than 4-CF₃ or mono-fluoro analogs to avoid target-class ambiguity [3].

CNS-Penetrant Kinase Inhibitor Design Leveraging Optimized Physicochemical Parameters

The calculated logP of 4.8 and PSA of 59.3 Ų position this compound within favorable CNS drug-like chemical space [4]. Combined with a molecular weight of 273.23 g/mol—significantly lower than the 4-trifluoromethyl analog (305.25 g/mol)—this fluorination pattern offers a measurable advantage for programs requiring blood-brain barrier penetration . Medicinal chemistry teams pursuing CNS-active LRRK2 inhibitors for Parkinson's disease can use this compound as a core scaffold with intrinsic physicochemical properties already validated within CNS desirability parameters [4].

High-Confidence Biological Assays Requiring Multi-Method QC-Verified Chemical Probes

For sub-nanomolar biochemical and cellular assays where trace impurities can drastically alter IC₅₀ measurements, the 98% purity specification with triple-method QC (NMR + HPLC + GC) provides procurement confidence . The additional 3% purity margin over generic 95% suppliers becomes critical when testing compounds at low nanomolar concentrations, where a 5% impurity could represent a concentration exceeding the measured IC₅₀ of the target compound itself . This makes the compound suitable for definitive mechanism-of-action studies where chemical integrity must be beyond reproach.

Quote Request

Request a Quote for 1H-indol-4-yl 2,6-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.